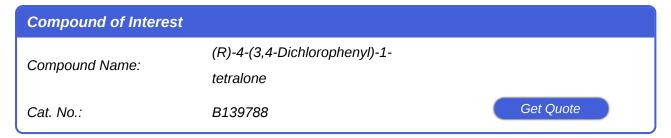


(R)-4-(3,4-Dichlorophenyl)-1-tetralone chemical properties

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An In-depth Technical Guide on the Core Chemical Properties of **(R)-4-(3,4-Dichlorophenyl)-1-tetralone**

Introduction

(R)-4-(3,4-Dichlorophenyl)-1-tetralone, and its racemic form, are crucial chemical intermediates, primarily recognized for their role in the synthesis of sertraline, the active pharmaceutical ingredient in the widely used antidepressant Zoloft®.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of this compound, tailored for researchers, scientists, and professionals in drug development. The tetralone scaffold itself is a privileged structure in medicinal chemistry, serving as a versatile starting point for a range of pharmacologically active molecules.[3]

Chemical and Physical Properties

(R)-4-(3,4-Dichlorophenyl)-1-tetralone is a solid, white to off-white crystalline powder.[4][5] While much of the available data pertains to the racemic mixture, 4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-one, the properties are foundational for understanding the specific enantiomer. The compound is stable under normal laboratory conditions but should be stored in a dry, sealed container, ideally in a cool, dark place.[6][7] It is incompatible with strong oxidizing agents.[7]

Data Summary



The following tables summarize the key chemical identifiers and physicochemical properties of 4-(3,4-Dichlorophenyl)-1-tetralone.

Identifier	Value	Reference
IUPAC Name	4-(3,4-dichlorophenyl)-3,4- dihydro-2H-naphthalen-1-one	[8][9]
Synonyms	Sertraline Tetralone Impurity, (4R)-(3',4'-Dichlorophenyl)-3,4- dihydro-2H-naphthalen-1-one	[8][10][11]
CAS Number	79560-19-3 (for racemate)	[6][9]
Molecular Formula	C16H12Cl2O	[9][12]
Molecular Weight	291.17 g/mol	[4][6]
InChI Key	JGMBHJNMQVKDMW- UHFFFAOYSA-N	[6][9]
Property	Value	Reference
Physical Form	White to Off-White Crystalline Powder	[4][5]
Melting Point	97-108 °C (range from multiple sources)	[5][6][9][11][12]
Boiling Point	403.0 ± 45.0 °C (Predicted)	[6][12]
Density	1.318 ± 0.06 g/cm ³ (Predicted)	[6][12]
Solubility	Insoluble in water. Freely soluble in chlorobenzene and acetone. Slightly soluble in ether, alcohol, chloroform, and methanol (may require heating/sonication).	[4][5][6]
Storage	Sealed in dry, room temperature conditions.	[4][6]

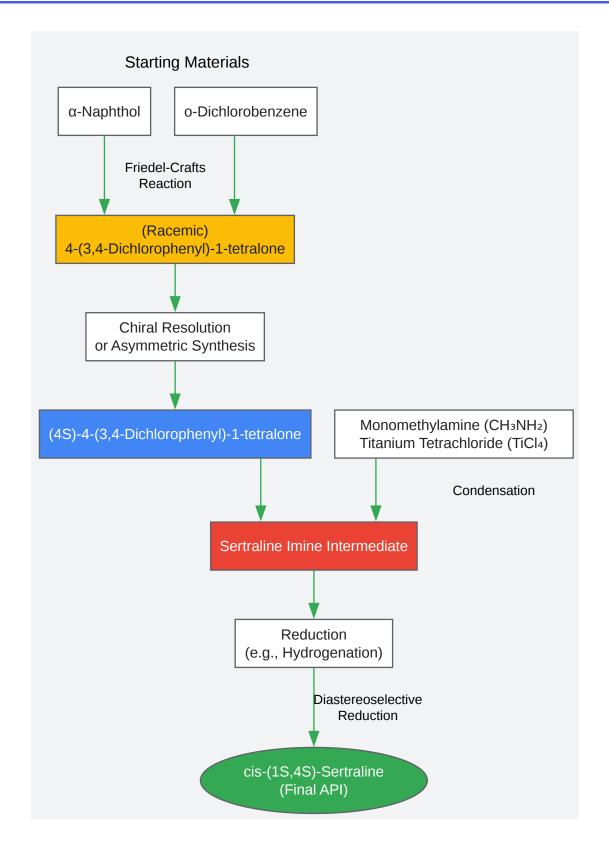


Role in Pharmaceutical Synthesis

The primary application of 4-(3,4-Dichlorophenyl)-1-tetralone is as a key precursor in the multistep synthesis of Sertraline.[7][13] The synthesis requires the specific (4S) enantiomer to produce the desired cis-(1S,4S) stereochemistry of the final active pharmaceutical ingredient (API).[13][14] Therefore, stereochemical control is a critical aspect of its use in drug manufacturing.

The general synthetic pathway involves the condensation of the tetralone with monomethylamine to form an imine intermediate, followed by reduction to yield a mixture of cis and trans isomers of sertraline.[1][2]





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Synthetic pathway from starting materials to Sertraline API.



Experimental Protocols & Methodologies Synthesis of Racemic 4-(3,4-Dichlorophenyl)-1-tetralone

A common method for synthesizing the racemic tetralone is through a Friedel-Crafts reaction. [13][15]

- Reaction Principle: This method involves the reaction of α-naphthol with an excess of aluminum chloride in a solvent such as orthodichlorobenzene.[13][15]
- Methodology:
 - \circ Charge a reactor with α -naphthol and orthodichlorobenzene.
 - Gradually add anhydrous aluminum chloride to the mixture. The reaction is exothermic.
 - Heat the reaction mixture (e.g., to 65°C) for several hours to ensure complete reaction.[15]
 - Cool the mixture and perform hydrolysis by carefully adding water.
 - Separate the organic phase.
 - The product can be isolated by concentrating the organic phase under vacuum and inducing crystallization, often by adding a solvent like methanol.[15]
 - The crude product is then purified by recrystallization to achieve high purity (>99.5%).[13]

Stereoselective Synthesis of (S)-4-(3,4-Dichlorophenyl)-1-tetralone

Achieving the enantiomerically pure (S)-tetralone is crucial for sertraline synthesis. This can be done via chiral resolution or, more efficiently, by asymmetric reduction.

- Reaction Principle: Asymmetric reduction of the racemic tetralone using a chiral reducing agent. This can also be achieved through biocatalysis using specific microorganisms or enzymes (ketoreductases) that preferentially reduce one enantiomer.[3]
- Methodology (via Chiral Catalyst):

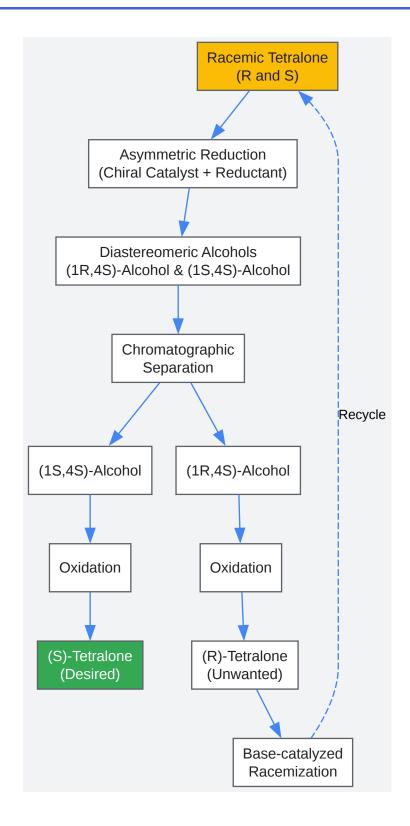
Foundational & Exploratory





- Dissolve the racemic tetralone in an appropriate solvent.
- Introduce a chiral catalyst. Chiral oxazaborolidine compounds derived from proline are one example of effective catalysts for this type of asymmetric reduction.[3]
- Add a reducing agent, such as 9-borabicyclo[3.3.1]nonane (9-BBN).[13]
- The catalyst directs the reducing agent to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the corresponding alcohol.
- The resulting mixture of alcohols can be separated. The desired alcohol is then oxidized back to the enantiomerically pure ketone.
- Alternatively, a process can be designed to recycle the unwanted (R)-enantiomer by oxidizing it back to the tetralone and racemizing it with a base (e.g., potassium t-butoxide) for reuse.[14]





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Workflow for chiral resolution of the tetralone.

Analytical Methods



The purity and enantiomeric excess of 4-(3,4-Dichlorophenyl)-1-tetralone are critical for pharmaceutical applications.

- High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the chemical purity of the tetralone intermediate and for monitoring the progress of the synthesis.[7][13] Chiral HPLC columns are used to determine the enantiomeric purity.
- Gas Chromatography (GC): GC is also used to determine the purity of the compound.[9][11]
- Mass Spectrometry (MS): MS is used in conjunction with chromatography (LC-MS or GC-MS) to confirm the identity of the compound and its impurities by determining its mass-to-charge ratio.[7][13]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compound.

Conclusion

(R)-4-(3,4-Dichlorophenyl)-1-tetralone is a well-characterized chemical intermediate of high importance in the pharmaceutical industry. Its synthesis, stereochemical control, and purification are critical steps in the manufacturing of sertraline. The methodologies described herein, from its initial synthesis via Friedel-Crafts reaction to its stereoselective preparation and subsequent analysis, provide a foundational understanding for researchers and drug development professionals working with this key building block.

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